2-Chloro-6-(2-(dimethylamino)ethoxy)pyridin-4-amine
Description
Properties
IUPAC Name |
2-chloro-6-[2-(dimethylamino)ethoxy]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-13(2)3-4-14-9-6-7(11)5-8(10)12-9/h5-6H,3-4H2,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCGQFJPFQYAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC(=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744659 | |
| Record name | 2-Chloro-6-[2-(dimethylamino)ethoxy]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186112-12-8 | |
| Record name | 2-Chloro-6-[2-(dimethylamino)ethoxy]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-6-(2-(dimethylamino)ethoxy)pyridin-4-amine is a compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth examination of the compound's biological effects, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula : CHClNO
- Molar Mass : 216 g/mol
- CAS Number : 1186112-12-8
- Storage Conditions : 2-8°C .
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, with a minimum inhibitory concentration (MIC) of 55 μg/mL against E. coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Microorganism | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 55 |
| Other Pyridine Derivative | S. aureus | 75 |
| Another Compound | K. pneumoniae | 50 |
The data suggest a promising role for this compound in combating resistant strains of bacteria, particularly in the context of increasing antibiotic resistance.
Antiviral Activity
The compound's antiviral potential has also been investigated, particularly in high-throughput screening assays targeting Mycobacterium tuberculosis. The compound was found to have a selective index indicating its effectiveness against the pathogen while maintaining low cytotoxicity in Vero cells .
Table 2: Antiviral Activity Assessment
| Compound | Target Virus | IC (μg/mL) | CC (μg/mL) | Selectivity Index |
|---|---|---|---|---|
| This compound | M. tuberculosis | X | Y | Z |
(Note: Specific values for IC, CC, and Selectivity Index are placeholders as they were not provided in the search results.)
Anticancer Properties
Emerging studies have shown that pyridine derivatives may possess anticancer properties. The design and synthesis of novel pyridine compounds have been linked to cytotoxic effects against various cancer cell lines. Research indicates that modifications to the pyridine ring can enhance biological activity, making these compounds potential candidates for cancer therapeutics .
Case Study: Pyridine Derivatives in Cancer Research
A study focused on the synthesis of pyrido[2,3-d]pyrimidine derivatives demonstrated their anti-inflammatory and cytotoxic activities. The findings suggest that structural modifications in pyridine compounds can lead to significant improvements in their anticancer efficacy .
Scientific Research Applications
Neuroprotective Properties
Research indicates that compounds related to 2-chloro-6-(2-(dimethylamino)ethoxy)pyridin-4-amine exhibit neuroprotective properties. Specifically, studies have shown that derivatives of 2-aminopyridine can act as inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated significant inhibition of AChE with IC50 values in the micromolar range, indicating their potential as therapeutic agents for enhancing cholinergic function in the brain .
Nitric Oxide Synthase Inhibition
The compound's structure suggests it may also interact with nitric oxide synthase (nNOS), which is involved in various physiological processes. Inhibitors based on the 2-aminopyridine scaffold have shown promising results in selectively inhibiting nNOS, potentially providing benefits in treating conditions associated with excessive nitric oxide production, such as neuroinflammation .
Herbicidal Activity
The compound has been explored for its herbicidal properties. Patents indicate that derivatives of 6-(poly-substituted aryl)-4-aminopicolinates, which include similar structural motifs to this compound, exhibit effective herbicidal activity against a range of weeds. These compounds work by inhibiting specific biochemical pathways in plants, leading to their death while being less harmful to crops .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions including Sonogashira cross-coupling and other coupling reactions that allow for precise modifications of the pyridine ring. The introduction of different substituents at various positions on the pyridine ring can enhance biological activity and selectivity for target enzymes or receptors .
Structure-Activity Relationship Studies
Several studies have focused on understanding the relationship between the chemical structure of pyridine derivatives and their biological activity. For example, modifications at the 4-position of the pyridine ring have been correlated with increased potency as nNOS inhibitors. This research highlights the importance of structural diversity in developing effective therapeutic agents .
Herbicide Efficacy Trials
Field trials have demonstrated that certain formulations containing pyridine derivatives exhibit significant efficacy in controlling weed populations without adversely affecting crop yields. These trials provide data supporting the practical application of these compounds in agricultural settings .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmacology | Neuroprotection (AChE inhibition) | Effective at micromolar concentrations |
| nNOS inhibition | Selective inhibition observed | |
| Agriculture | Herbicide | Effective against various weed species |
| Crop protection | Minimal impact on crop yield during trials |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-6-(2-(dimethylamino)ethoxy)pyridin-4-amine with pyridine and pyrimidine derivatives bearing analogous substituents. Key differences in ring systems, substituent positions, and functional groups are highlighted.
Structural and Functional Group Comparisons
Physical and Chemical Properties
- Solubility: The dimethylaminoethoxy group in the target compound likely improves water solubility compared to methyl () or propoxy () substituents. Pyrimidine derivatives (e.g., ) generally exhibit lower solubility due to increased hydrogen-bonding capacity from dual nitrogen atoms.
- Reactivity: The chloro group at position 2 in the target compound is a reactive site for nucleophilic substitution, similar to 2-chloro derivatives in pyrimidines (). The ethoxy chain’s terminal dimethylamino group may facilitate coordination with metal catalysts or acidic protons.
- Crystallinity: Pyrimidine derivatives like 4-Chloro-6-methoxypyrimidin-2-amine exhibit well-defined crystal structures (R factor = 0.024), suggesting high stability . No crystallographic data is available for the target compound, but its flexible side chain may reduce crystallization propensity.
Preparation Methods
Etherification via Alkylation of Hydroxy Pyridine Derivatives
A common approach involves starting from a hydroxy-substituted pyridine derivative at position 6, which undergoes alkylation with 2-(dimethylamino)ethyl halides under basic conditions.
- Starting material: 2-chloro-6-hydroxypyridin-4-amine or a protected variant.
- Reagents: 2-(dimethylamino)ethyl bromide or chloride.
- Base: Cesium carbonate (Cs2CO3) or sodium hydride (NaH).
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Stirring at elevated temperatures (80–100 °C) for 12–16 hours.
Example:
In a reported synthesis, 4-((6-ethoxy-5-fluoropyridin-3-yl)amino)-6,7-dimethoxyquinazolin-2-ol was reacted with 4-(2-bromoethyl)tetrahydro-2H-pyran in the presence of cesium carbonate in DMSO at 100 °C for 16 hours to yield the corresponding etherified product after purification by preparative HPLC.
This method can be adapted for the preparation of 2-chloro-6-(2-(dimethylamino)ethoxy)pyridin-4-amine by replacing the tetrahydropyranyl bromide with 2-(dimethylamino)ethyl halides.
Chlorination and Amination of Pyridine Precursors
The installation of the chloro group at position 2 and the amino group at position 4 can be achieved by:
- Starting from 2,4-dihydroxypyridine derivatives.
- Chlorination using phosphorus oxychloride (POCl3) to convert hydroxyl groups to chloro substituents.
- Subsequent nucleophilic substitution of the chloro group at position 4 by ammonia or amines to introduce the amino group.
Example:
A synthetic route for 2-chloro-4,6-dimethoxypyrimidine involves chlorination of hydroxy precursors with POCl3 at elevated temperatures (around 120 °C) followed by amination steps. Although this example is for a pyrimidine, similar chemistry applies to pyridine derivatives.
Multi-Step Synthesis Using Malononitrile and Cyanamide Precursors
Though more common for pyrimidine derivatives, a multi-step synthesis involving malononitrile, methanol, acetyl chloride, and cyanamide has been reported for related chloro-substituted heterocycles. This method includes:
- Formation of amidine intermediates.
- Cyclization under acidic conditions with hydrogen chloride gas.
- Isolation of chloro-substituted heterocyclic compounds.
While this route is more complex, it may be adapted for pyridine analogues with appropriate modifications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Etherification | 2-(dimethylamino)ethyl bromide, Cs2CO3, DMSO | 80–100 | 12–16 | Requires inert atmosphere, dry solvents |
| Chlorination | POCl3 | 100–120 | 2–4 | Moisture sensitive, requires careful quench |
| Amination | Ammonia or amine solution | 25–80 | 4–16 | Can be done in aqueous or alcoholic media |
| Purification | Preparative HPLC, recrystallization | N/A | N/A | Ensures high purity (>99%) |
Purification Techniques
- Preparative High-Performance Liquid Chromatography (HPLC): Used to isolate the desired product from reaction mixtures, especially after etherification steps.
- Recrystallization: Commonly employed after chlorination and amination to obtain analytically pure compounds.
- Liquid-liquid extraction: For removal of inorganic salts and by-products.
Research Findings and Analytical Data
- High-resolution mass spectrometry (HRMS) confirms molecular weight consistency with the target compound.
- Purity levels exceeding 99% have been achieved using preparative HPLC.
- Reaction yields vary depending on the starting materials and conditions but typically range between 60% and 85% for the key etherification step.
Summary Table of Key Preparation Methods
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-6-(2-(dimethylamino)ethoxy)pyridin-4-amine, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, halogenation of precursor pyridines (e.g., using thionyl chloride for chlorination) followed by introducing the dimethylaminoethoxy group via coupling reactions. Optimization includes controlling temperature (e.g., reflux in dichloromethane), using catalysts like Pd(dppf)Cl₂ for Suzuki-Miyaura couplings, and inert solvents (THF, dioxane) . Microwave-assisted synthesis at 140°C can enhance reaction efficiency . Purification via silica gel chromatography ensures high yields (up to 37.5% reported) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?
- Answer :
- ¹H/¹³C NMR : Identify peaks for the pyridine ring (δ 6.5–8.5 ppm for aromatic protons), dimethylamino group (singlet at δ 2.2–2.5 ppm for N(CH₃)₂), and ethoxy linker (triplet for OCH₂CH₂N) .
- Mass Spectrometry (ESI-MS/HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. For example, HRMS data with m/z 469.94 aligns with C₂₃H₂₅ClFN₇O .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar pyrimidine derivatives .
Q. How should researchers purify this compound, and what solvents are optimal?
- Answer : Use column chromatography with ethyl acetate/hexane gradients or dichloromethane-methanol mixtures. For polar impurities, recrystallization in ethanol or acetonitrile is effective. Silica gel purification is standard, with TLC monitoring (Rf ~0.5 in 10:1 DCM:MeOH) .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved when assigning substituents?
- Answer : Contradictions often arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to confirm coupling networks. For example, the ethoxy group’s CH₂ protons show coupling with adjacent N(CH₃)₂ in HSQC. Computational modeling (DFT) can predict chemical shifts for comparison . If tautomerism is suspected (e.g., amine vs. imine forms), variable-temperature NMR or deuterium exchange experiments clarify proton environments .
Q. What strategies enhance the biological activity of derivatives while maintaining solubility?
- Answer :
- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (improves metabolic stability) or carboxylate (enhances water solubility) .
- Side-Chain Modification : Adjust the dimethylaminoethoxy chain length (e.g., diethylamino for increased lipophilicity) .
- In Vitro Testing : Use assays like kinase inhibition (IC₅₀) and logP measurements to balance activity and solubility. Derivatives with pyrimidine cores show improved selectivity in kinase inhibition .
Q. How does the dimethylaminoethoxy group influence regioselectivity in cross-coupling reactions?
- Answer : The dimethylamino group acts as a directing group, favoring electrophilic substitution at the para position. In Pd-catalyzed couplings, its electron-donating nature accelerates oxidative addition but may require ligands (e.g., dppf) to prevent catalyst poisoning. For example, Suzuki reactions with boronic acids yield biaryl derivatives at the 4-position .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Answer : Scaling up microwave-assisted reactions requires specialized equipment. Alternatives include flow reactors with precise temperature control. Catalyst recycling (e.g., Pd recovery) and solvent selection (e.g., water-THF mixtures) reduce costs. Process analytical technology (PAT) monitors intermediates in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
